1-((3-Fluorophenyl)thio)-3-methylbutan-2-one
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Overview
Description
1-((3-Fluorophenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a fluorophenyl group attached to a thioether and a methylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Fluorophenyl)thio)-3-methylbutan-2-one typically involves the reaction of 3-fluorothiophenol with 3-methyl-2-butanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
3-Fluorothiophenol+3-Methyl-2-butanoneBase, Heatthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-((3-Fluorophenyl)thio)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
- Oxidation
Properties
Molecular Formula |
C11H13FOS |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(3-fluorophenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C11H13FOS/c1-8(2)11(13)7-14-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
RYUKMYUDDADMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CSC1=CC=CC(=C1)F |
Origin of Product |
United States |
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